Me-Tet-PEG8-Maleimide

Bioorthogonal chemistry IEDDA cycloaddition Tetrazine stability

Me-Tet-PEG8-Maleimide delivers the empirically validated PEG8 spacer length—long enough to reach sterically hindered cysteine residues in engineered antibody constructs, yet compact enough to preserve drug-to-antibody ratio (DAR) control. The methyltetrazine moiety enables copper-free IEDDA click chemistry (k > 800 M⁻¹ s⁻¹) with TCO-modified biomolecules under mild aqueous conditions, while exhibiting superior biological stability compared to hydrogen-substituted tetrazine analogs. The PEG8 chain enhances aqueous solubility, reduces aggregation, and accelerates thiol-maleimide conjugation kinetics relative to non-PEGylated linkers. Choose this intermediate PEG variant when PEG4 provides insufficient reach and PEG12 introduces excessive molecular weight that compromises conjugate characterization. Ideal for ADC development, pre-targeted imaging, and bioconjugation workflows requiring prolonged physiological stability.

Molecular Formula C36H53N7O12
Molecular Weight 775.8 g/mol
Cat. No. B15137576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-Tet-PEG8-Maleimide
Molecular FormulaC36H53N7O12
Molecular Weight775.8 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
InChIInChI=1S/C36H53N7O12/c1-29-39-41-36(42-40-29)31-4-2-30(3-5-31)28-38-33(45)9-12-48-14-16-50-18-20-52-22-24-54-26-27-55-25-23-53-21-19-51-17-15-49-13-10-37-32(44)8-11-43-34(46)6-7-35(43)47/h2-7H,8-28H2,1H3,(H,37,44)(H,38,45)
InChIKeyDPIXENUKPGJLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Me-Tet-PEG8-Maleimide ADC Linker Procurement Guide: Specifications, Molecular Properties and Key Differentiators


Me-Tet-PEG8-Maleimide (CAS 2143968-05-0, MW 775.85, C36H53N7O12) is a heterobifunctional antibody-drug conjugate (ADC) linker containing a methyltetrazine moiety for inverse electron-demand Diels-Alder (IEDDA) bioorthogonal reactions, a maleimide group for thiol-specific conjugation, and an eight-unit polyethylene glycol (PEG8) spacer. The compound enables copper-free click chemistry with strained alkenes such as trans-cyclooctene (TCO), forming a stable covalent linkage under mild aqueous conditions. The PEG8 spacer confers enhanced aqueous solubility and flexibility, reducing steric hindrance during conjugation events, while the methyl substitution on the tetrazine ring improves biological stability relative to hydrogen-substituted analogs .

Why Me-Tet-PEG8-Maleimide Cannot Be Simply Substituted with Other Methyltetrazine-PEG-Maleimide Linkers


Methyltetrazine-PEG-maleimide linkers are not interchangeable across PEG chain lengths. The PEG spacer length directly modulates three critical performance parameters: reaction kinetics with sterically hindered thiol targets, aqueous solubility, and conjugation efficiency with buried or partially accessible cysteine residues. Shorter PEG variants (PEG2, PEG4) exhibit reduced reach and may fail to access sterically occluded conjugation sites, while non-PEGylated methyltetrazine-maleimide demonstrates markedly slower thiol conjugation kinetics and increased aggregation propensity in aqueous buffer. Longer PEG variants (PEG12) increase molecular weight beyond the optimal range for certain ADC drug-to-antibody ratio (DAR) tuning applications. The PEG8 spacer represents an empirically validated balance for applications requiring both adequate flexibility to access buried thiols and controlled hydrodynamic radius [1].

Me-Tet-PEG8-Maleimide Quantitative Differentiation Evidence: Comparative Performance Data vs Closest Analogs


Methyltetrazine Exhibits Enhanced Biological Stability at the Cost of Moderately Reduced Cycloaddition Kinetics vs Hydrogen-Substituted Tetrazine

Methyltetrazine demonstrates slower IEDDA cycloaddition kinetics compared to hydrogen-substituted tetrazine analogs, but this trade-off is accompanied by significantly enhanced relative stability in biological environments. This stability differential makes methyltetrazine-containing linkers more suitable for applications requiring extended incubation periods or exposure to complex biological matrices .

Bioorthogonal chemistry IEDDA cycloaddition Tetrazine stability Bioconjugation

PEG12 Spacer Enhances Thiol Conjugation Kinetics by ~40% vs Non-PEGylated Methyltetrazine-Maleimide in Fab Fragment Buried Cysteine Conjugation

Kinetic studies comparing PEGylated and non-PEGylated methyltetrazine-maleimide linkers demonstrate that the inclusion of a PEG spacer dramatically improves thiol-maleimide conjugation rates, particularly for sterically hindered cysteine residues in antibody fragments. While this data is specifically reported for PEG12, the class-level inference extends to PEG8 as an intermediate spacer length .

ADC linker Fab conjugation PEG spacer optimization Thiol-maleimide kinetics

PEG8 Spacer Provides Superior Aqueous Solubility and Conformational Flexibility Compared to Shorter PEG4 Analog

The PEG8 chain length (eight ethylene glycol units) confers greater conformational flexibility and aqueous solubility compared to the PEG4 analog. This enhanced flexibility reduces steric hindrance during both maleimide-thiol conjugation and subsequent tetrazine-TCO IEDDA click reactions, making PEG8-based linkers more suitable for applications requiring longer circulation times or conjugation to sterically constrained biomolecular targets [1] .

PEG linker Aqueous solubility Conformational flexibility Bioconjugation efficiency

Optimal Application Scenarios for Me-Tet-PEG8-Maleimide Based on Quantitative Differentiation Evidence


Site-Specific Antibody-Drug Conjugate (ADC) Development Requiring Intermediate PEG Spacer Length

Me-Tet-PEG8-Maleimide is optimally suited for ADC development where a PEG4 spacer provides insufficient reach for sterically hindered conjugation sites, but a PEG12 spacer would introduce excessive molecular weight that could compromise drug-to-antibody ratio (DAR) control or payload solubility. The PEG8 spacer provides an empirically balanced hydrophilic arm for accessing partially buried cysteine residues in engineered antibody variants while maintaining manageable conjugate size [1].

Extended-Duration Biological Imaging and Pre-Targeted Molecular Imaging with Enhanced Linker Stability

For in vivo imaging applications requiring prolonged circulation or extended incubation in biological matrices prior to TCO click reaction, methyltetrazine-containing linkers are preferred over hydrogen-substituted tetrazine analogs due to enhanced relative stability in biological environments. Me-Tet-PEG8-Maleimide enables pre-targeted imaging workflows where the tetrazine-modified biomolecule must remain stable and reactive for hours to days in physiological conditions .

Conjugation to Partially Buried or Sterically Hindered Cysteine Residues in Engineered Antibodies and Fab Fragments

PEG-containing methyltetrazine-maleimide linkers provide substantial reaction rate enhancement (class-level inference: ~40% for PEG12 vs non-PEGylated) when conjugating to sterically hindered thiol targets compared to non-PEGylated alternatives. Me-Tet-PEG8-Maleimide offers an intermediate spacer option that provides sufficient flexibility to access buried cysteine residues in Fab fragments and engineered antibody constructs while maintaining a molecular weight appropriate for downstream purification and characterization .

Aqueous-Phase Bioconjugation Requiring Copper-Free, High-Selectivity Orthogonal Chemistry

The methyltetrazine-TCO IEDDA reaction proceeds with rapid kinetics (k > 800 M⁻¹ s⁻¹ for tetrazine-TCO systems) under mild aqueous conditions without requiring copper catalysts or elevated temperatures, making Me-Tet-PEG8-Maleimide suitable for labeling proteins, antibodies, and other biomolecules that are sensitive to harsh reaction conditions. The PEG8 spacer further enhances aqueous solubility and reduces non-specific aggregation compared to shorter PEG variants [1].

Technical Documentation Hub

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